5-amino-1-(6-methylpyridazin-3-yl)-1H-pyrazol-3-ol
Description
Properties
IUPAC Name |
3-amino-2-(6-methylpyridazin-3-yl)-1H-pyrazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O/c1-5-2-3-7(11-10-5)13-6(9)4-8(14)12-13/h2-4H,9H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQYCLQZHDFFAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2C(=CC(=O)N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(6-methylpyridazin-3-yl)-1H-pyrazol-3-ol typically involves the reaction of 6-methylpyridazine-3-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with appropriate reagents to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating under reflux .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-amino-1-(6-methylpyridazin-3-yl)-1H-pyrazol-3-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrazole or pyridazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized pyrazole or pyridazine compounds .
Scientific Research Applications
Synthesis of the Compound
The synthesis of 5-amino-1-(6-methylpyridazin-3-yl)-1H-pyrazol-3-ol typically involves multi-step organic reactions. The compound can be synthesized through a reaction between appropriate hydrazone derivatives and active methylene compounds, leading to the formation of pyridazine derivatives. The following table summarizes key synthetic routes:
| Synthetic Route | Reagents | Conditions | Yield |
|---|---|---|---|
| Hydrazone + Active Methylene | Acetic anhydride, DMF-DMA | Reflux | High |
| Alkylation of Pyrazole Derivatives | Alkyl halides, Base | Room temperature | Moderate |
Biological Activities
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Activity : The compound has shown efficacy against various bacterial and fungal strains.
- Anticancer Properties : Studies suggest that it may inhibit cancer cell proliferation through apoptosis induction.
- Anti-inflammatory Effects : It demonstrates potential in modulating inflammatory pathways.
Case Study: Anticancer Activity
A study evaluated the anticancer properties of this compound by testing its effects on human cancer cell lines. The compound was found to significantly reduce cell viability in a dose-dependent manner, indicating its potential as a chemotherapeutic agent .
Applications in Medicinal Chemistry
The compound's unique structure allows it to interact with various biological targets, making it suitable for drug development. Its applications include:
- Drug Design : As a lead compound for developing new pharmaceuticals targeting specific diseases.
- Fluorescent Dyes : Utilized in imaging techniques due to its fluorescent properties.
Comparative Analysis with Related Compounds
To further understand the significance of this compound, a comparison with similar compounds is useful:
| Compound | Structure | Biological Activity | Applications |
|---|---|---|---|
| 5-Amino-Pyrazole | Structure | Antimicrobial, Anticancer | Drug Design |
| 6-Methylpyridazine | Structure | Anti-inflammatory | Agrochemicals |
| 4-Amino-Pyridazine Derivatives | Structure | Antidiabetic, Anticancer | Pharmaceuticals |
Mechanism of Action
The mechanism of action of 5-amino-1-(6-methylpyridazin-3-yl)-1H-pyrazol-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses .
Comparison with Similar Compounds
Ethyl 5-Amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate
- Molecular Formula : C₁₁H₁₂ClN₅O₂
- Key Features : Replaces the 6-methyl group with chlorine and introduces an ethyl carboxylate at pyrazole position 3.
- Research Findings: Synthesized by Ather et al. , this derivative exhibits a planar molecular geometry stabilized by intramolecular C–H⋯N hydrogen bonds.
5-Amino-1-(pyrimidin-4-yl)-1H-pyrazol-3-ol
- Molecular Formula : C₇H₇N₅O
- Key Features : Replaces pyridazine with pyrimidine, a six-membered ring containing two nitrogen atoms.
Aromatic Ring Substitutions
5-Amino-1-(4-fluorophenyl)-1H-pyrazol-3-ol
- Molecular Formula : C₉H₈FN₃O
- Key Features : Substitutes pyridazine with a fluorophenyl group.
- Research Context : Fluorine’s electronegativity enhances metabolic stability and membrane permeability in drug-like molecules. This derivative’s InChIKey (
KRSFBYCHYMVLQN-UHFFFAOYSA-N) and SMILES (C1=CC(=CC=C1F)N2C(=CC(=O)N2)N) suggest similar hydrogen-bonding motifs to the target compound but with altered lipophilicity .
Functional Group Modifications
Ethyl 5-Amino-1-(6-methylpyridazin-3-yl)-1H-pyrazole-4-carboxylate
- Hypothetical Structure : Hypothesized by analogy to Ather et al.’s work , this compound would replace the hydroxyl group at pyrazole position 3 with a carboxylate ester.
Structural and Physicochemical Data Comparison
Biological Activity
5-amino-1-(6-methylpyridazin-3-yl)-1H-pyrazol-3-ol is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications in medicinal chemistry.
Chemical Structure and Synthesis
The compound features a pyrazole ring fused with a pyridazine moiety, which contributes to its unique biological properties. The synthesis typically involves the reaction of 6-methylpyridazine-3-carboxylic acid with hydrazine hydrate, followed by cyclization under specific conditions involving solvents like ethanol or methanol.
Biological Activity Overview
Research indicates that this compound exhibits several pharmacological effects, including:
- Anticancer Activity : The compound has shown promise in inhibiting various cancer cell lines, suggesting potential as an anticancer agent.
- Anti-inflammatory Properties : It may modulate inflammatory pathways, offering therapeutic benefits in inflammatory diseases.
- Antioxidant Effects : The compound demonstrates antioxidant activity, which can protect cells from oxidative stress .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can lead to:
- Enzyme Inhibition : By binding to the active sites of enzymes, this compound may inhibit their activity, which is crucial in cancer progression and inflammation.
- Receptor Modulation : The compound may influence receptor functions, affecting cellular signaling pathways involved in proliferation and apoptosis .
Anti-inflammatory Effects
Research into pyrazole derivatives has highlighted their potential as anti-inflammatory agents. For instance, compounds similar to this compound have been shown to reduce inflammation markers in vitro, indicating a potential therapeutic role in managing inflammatory diseases .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Structure | Anticancer, Anti-inflammatory | TBD |
| Ethyl 5-amino-1-(6-methylpyridazin-3-yl)-1H-pyrazole | Similar structure with carboxylate group | Moderate anticancer activity | TBD |
| 6-methylpyridazine derivative | Precursor in synthesis | Varies by derivative | TBD |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for 5-amino-1-(6-methylpyridazin-3-yl)-1H-pyrazol-3-ol?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or cyclization reactions. Key steps include:
- Precursor Selection : Use 6-methylpyridazine-3-amine as a starting material for coupling with pyrazole intermediates.
- Reagents : Employ acyl chlorides or alkyl halides for functionalization of the pyrazole ring, with K₂CO₃ as a base in acetonitrile (ACN) to facilitate substitution .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures purity.
- Yield Optimization : Reaction temperatures between 60–80°C and anhydrous conditions improve yields (typically 50–70%) .
Q. How can the purity and structural integrity of the compound be confirmed post-synthesis?
Methodological Answer: Use a combination of analytical techniques:
Q. What are the key physicochemical properties relevant to experimental design?
Methodological Answer: Critical properties include:
- Solubility : Moderate in polar aprotic solvents (DMSO, DMF) but limited in water. Pre-solubilize in DMSO for biological assays.
- Stability : Susceptible to oxidation; store under inert gas (N₂/Ar) at –20°C.
- pKa : Estimated ~8.5 (amine group), influencing ionization in physiological buffers .
Advanced Research Questions
Q. How can contradictions in bioactivity data across studies be resolved?
Methodological Answer: Address discrepancies via:
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values in standardized assays (e.g., MIC for antimicrobial activity) .
- Control Experiments : Use known inhibitors (e.g., COX-2 inhibitors for anti-inflammatory studies) to validate assay conditions .
- Metabolic Stability Tests : Assess compound degradation in liver microsomes to rule out false negatives .
- Structural Analog Comparison : Compare with derivatives (e.g., 5-propyl-1H-pyrazol-3-amine hydrochloride) to isolate substituent effects .
Q. What advanced spectroscopic or computational methods elucidate interaction mechanisms with biological targets?
Methodological Answer:
- X-ray Crystallography : Co-crystallize with target proteins (e.g., cyclooxygenase) using SHELX software for refinement .
- Molecular Dynamics (MD) Simulations : Predict binding affinities (ΔG) and key residues (e.g., hydrogen bonding with pyridazine N-atoms) .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) for receptor-ligand interactions .
Q. How can regioselective modifications enhance the compound’s pharmacological profile?
Methodological Answer:
Q. What experimental designs mitigate off-target effects in in vivo studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
